molecular formula C25H21BrN2O2 B7708890 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

カタログ番号: B7708890
分子量: 461.3 g/mol
InChIキー: ZXSJFEKSYSSZIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively researched in recent years due to its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases, including cancer, inflammation, and viral infections. In

作用機序

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor works by targeting the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene transcription. By inhibiting the activity of these proteins, this compound inhibitor can prevent the expression of genes that are involved in cancer cell growth, inflammation, and viral replication. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been found to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis. In addition, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound inhibitor has also been found to have antiviral effects, inhibiting the replication of viruses such as HIV and hepatitis B.

実験室実験の利点と制限

One of the major advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor is its high potency and selectivity. The compound has been found to be effective at low concentrations, making it a valuable tool for studying the role of BET proteins in various biological processes. However, one limitation of this compound inhibitor is its potential toxicity. The compound has been found to cause cell death in some non-cancerous cells, and its long-term effects on human health are not yet fully understood.

将来の方向性

There are many potential future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor. One area of focus is the development of more potent and selective inhibitors that can target specific BET proteins. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. In addition, researchers are exploring the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of this compound inhibitor on human health, particularly with regard to its potential toxicity.

合成法

The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor involves the reaction of 2-bromo-N-(m-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.

科学的研究の応用

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound inhibitor has been found to be effective against viral infections, including HIV and hepatitis B.

特性

IUPAC Name

2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-6-5-7-20(12-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-11-10-17(2)13-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSJFEKSYSSZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。